(3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE
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Overview
Description
(3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE is a chemical compound with the molecular formula C7H4BrF3S. This compound is known for its unique structure, which includes a bromophenyl group, an imino-oxo group, and a trifluoromethyl group attached to a lambda6-sulfane core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE typically involves the reaction of 3-bromophenyl compounds with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl sulfoxide as a reagent, which reacts with 3-bromophenyl compounds in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenyl trifluoromethyl sulfide: Similar structure but lacks the imino-oxo group.
1-(3-Bromophenyl)-2,2,2-trifluoroethanol: Contains a trifluoromethyl group but has a different functional group arrangement.
Uniqueness
(3-BROMOPHENYL)(IMINO)(TRIFLUOROMETHYL)-LAMBDA6-SULFANONE is unique due to the presence of the imino-oxo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-bromophenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NOS/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBGDNBUNNASFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=N)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411289-54-6 |
Source
|
Record name | (3-bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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